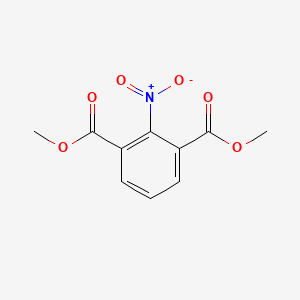

Dimethyl 2-nitroisophthalate

Description

Foundational Significance in Aromatic Ester Chemistry

As a derivative of isophthalic acid, Dimethyl 2-nitroisophthalate is a member of the aromatic ester family. The presence of both electron-withdrawing nitro and ester functionalities on the aromatic ring significantly influences its reactivity. This substitution pattern makes it a valuable substrate for studying the electronic effects of functional groups on reaction mechanisms, such as nucleophilic aromatic substitution and reduction reactions. The interplay between the steric and electronic effects of the substituents provides a rich platform for research in physical organic chemistry.

Strategic Importance in Organic Synthesis

The strategic importance of this compound in organic synthesis lies in its role as a versatile intermediate. The nitro and ester groups serve as reactive handles that can be transformed into a variety of other functional groups. This allows for the construction of more complex molecules. For instance, the reduction of the nitro group to an amine is a key step in the synthesis of various substituted anilines and can be a precursor in the production of dyes. Furthermore, the ester groups can undergo hydrolysis or transesterification, providing pathways to isophthalic acid derivatives with different functionalities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFVOACDBUXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The distinct chemical and physical properties of Dimethyl 2-nitroisophthalate are summarized in the table below.

| Property | Value |

| CAS Registry Number | 57052-99-0 bldpharm.com |

| IUPAC Name | dimethyl 2-nitrobenzene-1,3-dicarboxylate nih.gov |

| Molecular Formula | C₁₀H₉NO₆ bldpharm.com |

| Molecular Weight | 239.18 g/mol bldpharm.com |

| Appearance | Light yellow solid |

| Melting Point | 121-125 °C chemsrc.com |

| Boiling Point | 360.2 °C at 760 mmHg |

| Solubility | Soluble in organic solvents. |

Reactivity and Transformational Chemistry of Dimethyl 2 Nitroisophthalate

Reductive Transformations of the Nitro Group

The reduction of the nitro group to an amino group is a pivotal transformation, yielding dimethyl 2-aminoisophthalate, a valuable synthetic intermediate. ambeed.com This conversion can be accomplished through various methods, broadly categorized as catalytic hydrogenation and non-catalytic chemical reductions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. The process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

For dimethyl 2-nitroisophthalate, a highly effective method involves using 10% palladium on activated carbon (Pd/C) as the catalyst. ambeed.com In a typical procedure, a solution of this compound in ethyl acetate (B1210297) is treated with hydrogen gas at room temperature. ambeed.com This reaction can proceed for approximately 20 hours to achieve completion, yielding dimethyl 2-aminoisophthalate in excellent purity (99%). ambeed.com The catalyst can often be recovered through simple filtration and reused in subsequent reactions. ambeed.com

Variations in solvent, temperature, and pressure can be applied, as seen in the hydrogenation of related nitro-substituted terephthalates and isophthalates. google.comgoogle.com For instance, isopropanol (B130326) can be used as a solvent at elevated temperatures (80-100°C) and pressures (0.3-2.5 MPa) for similar substrates. google.com

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield | Reference |

| This compound | 10% Pd/C | Hydrogen (H₂) | Ethyl Acetate | 20°C, 20 h | Dimethyl 2-aminoisophtalate | 99% | ambeed.com |

| Dimethyl nitroterephthalate | Precious metal catalyst | Hydrogen (H₂) | Isopropanol | 80-100°C, 0.3-2.5 MPa | Dimethyl aminoterephthalate | >95% | google.com |

| 5-Nitro-N,N'-bis(2,3-dihydroxypropyl) isophthalamide | 10% Pd/C | Hydrogen (H₂) | 2-Methoxyethanol/Ethanol (B145695) | 36°C | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | Not specified | google.com |

Besides catalytic hydrogenation, the nitro group of this compound can be reduced using various chemical reducing agents. These systems offer alternatives that may not require specialized high-pressure equipment.

Common non-catalytic methods for the reduction of nitroarenes involve reagents such as:

Metal-based Reductants : Classic examples include metals like tin (e.g., tin(II) chloride) in the presence of an acid. mdpi.com

Hydrazine (B178648) Hydrate (B1144303) : This compound serves as a convenient hydrogen donor in the presence of a catalyst, including non-noble metal systems like nickel-molybdenum (B8610338) oxides. mdpi.comrsc.org This method can achieve high yields under mild conditions. rsc.org

Borohydrides : Reagents like sodium borohydride (B1222165) (NaBH₄) and dimethylamine (B145610) borane (B79455) (DMAB) are also used for the reduction of nitroarenes, sometimes offering enhanced activity, particularly in aqueous solutions. mdpi.comresearchgate.net

Photocatalytic Systems : Emerging methods utilize visible light and an earth-abundant photocatalyst, such as chalcopyrite, with hydrazine hydrate as the reducing agent to drive the transformation. nih.gov

The choice of the reductive system depends on factors like the presence of other functional groups, desired selectivity, and reaction conditions. mdpi.com For instance, some systems can be controlled to yield intermediate products like hydroxylamines, though the thermodynamically stable amine is the more common product. mdpi.comresearchgate.net

| Reductive System | Typical Substrate(s) | Key Features | Reference(s) |

| Tin(II) Chloride | Nitroarenes | Standard chemical reducing agent. | |

| Hydrazine Hydrate | Nitroarenes | Used as a hydrogen donor, often with a catalyst. | mdpi.comrsc.orgnih.gov |

| Sodium Borohydride (NaBH₄) | Nitrobenzene (B124822) | A common borohydride reducing agent. | mdpi.comresearchgate.net |

| Dimethylamine Borane (DMAB) | Nitrobenzene | Can offer enhanced activity in aqueous media compared to NaBH₄. | researchgate.net |

Ester Group Modifications: Transesterification and Saponification

The two methyl ester groups of this compound are susceptible to nucleophilic attack, allowing for transformations such as transesterification and saponification.

Transesterification is a process where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comscielo.br In a base-catalyzed mechanism, an alkoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This reaction is an equilibrium process, and using the desired alcohol as a solvent can drive the reaction toward the formation of the new ester. masterorganicchemistry.comscielo.br For example, reacting a dimethyl ester with ethanol in the presence of a base catalyst would yield a diethyl ester. smolecule.com The reactivity of the ester groups in nitroisophthalates is demonstrated in the reaction of dimethyl 5-nitroisophthalate with 2,3-dihydroxypropylamine, catalyzed by sodium methoxide, to form the corresponding bis-amide, a process mechanistically related to transesterification. google.com

Saponification is the hydrolysis of an ester under basic or acidic conditions to yield a carboxylic acid and an alcohol. beilstein-journals.org For this compound, complete saponification would produce 2-nitroisophthalic acid. This reaction is often carried out using an aqueous solution of a strong base like lithium hydroxide (B78521) or sodium hydroxide. beilstein-journals.org Saponification can also occur as an undesirable side reaction during the workup of other reactions, for example, when a reaction mixture is neutralized on ice, potentially hydrolyzing one or both ester groups. google.com

Elucidation of Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by its substituents. The two ester groups and, most significantly, the nitro group are strong electron-withdrawing groups. This electronic characteristic deactivates the ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) . wikipedia.org

In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. wikipedia.org The presence of electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, is crucial for this reaction to proceed. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org

While this compound itself does not have a conventional leaving group like a halide, the highly electron-deficient nature of the ring makes it susceptible to attack. The reactivity is exemplified by related compounds. For instance, dimethyl 2-nitroterephthalate undergoes a nucleophilic substitution reaction with the potassium salt of β-Naphthol, where a naphthoxy group is introduced onto the aromatic ring. ntu.edu.tw The nitro group is a powerful activator for such reactions, making the carbon atoms to which it is attached, as well as those ortho and para to it, electrophilic and thus prime targets for nucleophiles. wikipedia.org

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor to 2-Aminoisophthalic Acid Diesters

The journey from dimethyl 2-nitroisophthalate to more complex structures almost invariably begins with the reduction of its nitro group to form a primary amine. This transformation yields dimethyl 2-aminoisophthalate, a pivotal intermediate. The synthesis of the parent nitro compound can be achieved through the esterification of 2-nitroisophthalic acid using methanol (B129727) and an acid catalyst like sulfuric acid. google.com The subsequent reduction of the nitro group is a standard but crucial step that opens up a vast array of synthetic possibilities. google.com

The conversion of the nitro-diester to the amino-diester is a key gateway, transforming the electron-withdrawing nature of the nitro group into the versatile, nucleophilic amino group, which is essential for the subsequent construction of larger molecular frameworks. google.com

Table 1: Key Intermediates in the Synthesis Pathway

| Compound Name | Structure | Role |

|---|---|---|

| This compound | C₁₀H₉NO₆ | Starting Material |

| Dimethyl 2-aminoisophthalate | C₁₀H₁₁NO₄ | Key Intermediate (Aniline Diester) |

Synthetic Pathways to 2,6-Disubstituted Anilines

Dimethyl 2-aminoisophthalate serves as an excellent precursor for the synthesis of 2,6-disubstituted anilines. These anilines are themselves valuable building blocks, particularly for the development of ligands used in catalysis. A robust, multi-step synthetic route allows for the production of these anilines in significant quantities, with the process being designed for efficiency and scalability. google.com

Grignard Reagent-Mediated Transformations

A critical step in the formation of 2,6-disubstituted anilines from dimethyl 2-aminoisophthalate involves a Grignard reaction. The diester is treated with a sufficient amount of a Grignard reagent, typically of the form R₂CH₂MgX (where R can be hydrogen, methyl, ethyl, etc.). google.com The Grignard reagent performs a double addition, attacking the carbonyl carbon of both ester groups. commonorganicchemistry.com This reaction transforms the two ester functionalities into tertiary alcohols, resulting in a 1,3-bis(dialkyl-hydroxymethyl)aniline, also known as a diol product. google.com The choice of the Grignard reagent is instrumental as it determines the nature of the alkyl groups that will ultimately become the substituents at the 2 and 6 positions of the final aniline (B41778) product. google.com

Subsequent Functional Group Interconversions (Dehydration and Hydrogenation)

Following the Grignard-mediated formation of the diol, the synthesis proceeds through two key functional group interconversions:

Dehydration: The diol product is subjected to dehydration conditions. This process eliminates two molecules of water, converting the two tertiary alcohol groups into two alkene (C=C) double bonds. The resulting product is a dialkene-substituted aniline. google.com

Hydrogenation: The final step is the hydrogenation of the dialkene. This reaction reduces the two carbon-carbon double bonds to single bonds, effectively converting the alkene groups into saturated alkyl groups. This hydrogenation step completes the synthesis, yielding the desired 2,6-disubstituted aniline. google.comintratec.us

This three-step sequence—Grignard addition, dehydration, and hydrogenation—provides a powerful and versatile method for converting the simple diester into a sterically hindered and synthetically valuable aniline derivative. google.com

Building Block for N-Heterocyclic Carbene (NHC) Ligand Scaffolds

The 2,6-disubstituted anilines derived from this compound are not typically the final target but are crucial intermediates for constructing N-heterocyclic carbene (NHC) ligands. google.com NHCs are an important class of compounds that, like phosphine (B1218219) ligands, can be used to stabilize metal centers in catalysts. google.com Metal-NHC complexes are noted for their high stability and catalytic activity, finding use in cross-coupling reactions, metathesis, and other significant organic transformations. nih.govscripps.edu The steric and electronic properties of the NHC ligand, which are critical to its function, are directly dictated by the substituents on the aniline precursor.

Multistep Synthetic Routes to Imidazolium (B1220033) Salts and NHCs

The conversion of a 2,6-disubstituted aniline into an NHC ligand is a well-established, multistep process:

Diimine Formation: The aniline is first reacted with a glyoxal (B1671930) derivative to form a diimine. google.com

Cyclization to Imidazolium Salt: This diimine is then cyclized to form an imidazolium salt, which is the direct precursor to the carbene. google.com These salts are generally stable and can be stored before use.

Deprotonation to NHC: The final step is the deprotonation of the imidazolium salt, typically using a strong base. This removes the acidic proton from the carbon atom situated between the two nitrogen atoms, generating the neutral N-heterocyclic carbene. google.com

This synthetic route provides a reliable method for accessing a wide range of NHC ligands from the anilines derived from this compound. google.com

Table 2: General Synthetic Scheme for NHC Ligands

| Step | Reactant(s) | Product | Purpose |

|---|---|---|---|

| 1 | This compound | Dimethyl 2-aminoisophthalate | Formation of aniline precursor |

| 2 | Dimethyl 2-aminoisophthalate + Grignard Reagent | Diol Intermediate | Introduction of side chains |

| 3 | Diol Intermediate | Dialkene Intermediate | Formation of double bonds for reduction |

| 4 | Dialkene Intermediate | 2,6-Disubstituted Aniline | Hydrogenation to form stable alkyl groups |

| 5 | 2,6-Disubstituted Aniline + Glyoxal | Diimine | Preparation for cyclization |

| 6 | Diimine | Imidazolium Salt | Formation of the heterocyclic ring (NHC Precursor) |

| 7 | Imidazolium Salt + Base | N-Heterocyclic Carbene (NHC) | Generation of the active carbene ligand |

Structural Diversity and Functionalization of NHC Derivatives

The synthetic pathway originating from this compound allows for significant structural diversity in the final NHC ligands. By varying the Grignard reagent (R₂CH₂MgX) used in the initial transformation of dimethyl 2-aminoisophthalate, a wide variety of alkyl groups can be installed at the 2 and 6 positions of the aniline ring. google.com This modularity is a key advantage, as it allows for the fine-tuning of the steric bulk of the resulting NHC ligand.

The ability to introduce bulky substituents onto the nitrogen atoms is crucial for stabilizing the carbene and influencing the reactivity of the metal-NHC complex it forms. This synthetic flexibility enables the creation of tailored NHC ligands for specific applications in catalysis, from palladium-catalyzed cross-coupling reactions to ruthenium-based olefin metathesis. google.comnih.gov

Applications of Dimethyl 2 Nitroisophthalate Derivatives in Catalysis

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes are a class of stable singlet carbenes that act as strong σ-donating ligands to metal centers. wiley-vch.descripps.edu This property enhances the stability and reactivity of the resulting metal complexes. The synthesis of NHC ligands often starts from substituted anilines, which can be prepared from intermediates like Dimethyl 2-aminoisophthalate. google.comnih.gov These NHC ligands can then be complexed with transition metals such as palladium and ruthenium to create highly effective catalysts.

Palladium-NHC complexes are renowned for their high efficiency in catalyzing a wide array of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org These catalysts, which can be conceptualized as being derived from Dimethyl 2-nitroisophthalate precursors, exhibit significant activity in several key transformations.

Suzuki-Miyaura Coupling : Pd-NHC complexes are highly effective for the Suzuki-Miyaura cross-coupling of aryl chlorides and esters, reactions that are often challenging for other catalyst systems. nih.govwikipedia.org Well-defined [(NHC)PdCl2(aniline)] complexes have demonstrated high activity and stability. nih.gov

Buchwald-Hartwig Amination : The amination of aryl chlorides can be carried out efficiently at room temperature using specific Pd-NHC precatalysts. scripps.edunih.gov

Other Cross-Coupling Reactions : The utility of Pd-NHC catalysts extends to Negishi, Sonogashira, Kumada-Tamao-Corriu, Hiyama, and Stille cross-coupling reactions. wikipedia.org In many cases, they allow for reactions to proceed under milder conditions with higher turnover numbers compared to traditional palladium-phosphine systems. nih.govwikipedia.org

The synthesis of these powerful catalysts can be achieved through various methods, including the reaction of anilines with palladium dimers or by using PdCl₂(aniline)₂ precursors for rapid screening of different NHC ligands. nih.gov The steric and electronic properties of the NHC ligand, which can be tuned by modifying the substituents on the parent aniline (B41778), are crucial for optimizing catalytic performance. nih.gov

Table 1: Selected Cross-Coupling Reactions Catalyzed by Palladium-NHC Complexes

| Reaction Type | Substrates | Key Advantages of NHC Ligands | Citations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl chlorides, Esters, Arylboronic acids | High activity for challenging substrates, stable precatalysts. | nih.govwikipedia.orgunipi.it |

| Buchwald-Hartwig Amination | Aryl chlorides, Amines | Can proceed at room temperature with short reaction times. | scripps.edunih.gov |

| Negishi Coupling | Organozinc compounds, Organic halides | High turnover numbers and frequencies. | wikipedia.org |

| Sonogashira Coupling | Terminal alkynes, Organic halides | Permits copper-free conditions, high temperature stability. | wikipedia.org |

Ruthenium-NHC complexes are celebrated for their role in olefin metathesis, a powerful carbon-carbon bond-forming reaction recognized with a Nobel Prize in 2005. mdpi.com Derivatives of this compound can serve as precursors to the NHC ligands in these influential catalysts.

Olefin Metathesis : Ruthenium-NHC complexes, such as the Hoveyda-Grubbs type catalysts, are effective in various metathesis reactions, including ring-closing metathesis (RCM). researchgate.net The steric properties of the NHC ligand play a crucial role in the catalyst's activity and selectivity. researchgate.net

Transfer Hydrogenation : Beyond metathesis, Ru(II)-NHC complexes are efficient precatalysts for the transfer hydrogenation of ketones, using hydrogen sources like 2-propanol. mdpi.comrsc.org These reactions are often performed under mild conditions. rsc.org

Other Reactions : The catalytic potential of Ru-NHC complexes also extends to secondary alcohol oxidation and N-alkylation of amines and amides. nih.gov

The synthesis of these ruthenium complexes often involves a transmetalation reaction, where a silver-NHC complex is reacted with a ruthenium precursor like [RuCl₂(p-cymene)]₂. mdpi.comrsc.orgmdpi.com

Table 2: Reactions Catalyzed by Ruthenium-NHC Complexes

| Reaction Type | Description | Catalyst Type | Citations |

|---|---|---|---|

| Olefin Metathesis | Formation of new C=C bonds via cleavage and reformation. | Hoveyda-Grubbs type | researchgate.net |

| Transfer Hydrogenation | Reduction of ketones to alcohols using a hydrogen donor. | [RuCl₂(p-cymene)(NHC)] | rsc.orgnih.gov |

| Alcohol Oxidation | Oxidation of secondary alcohols. | Ru-NHC complexes | nih.gov |

For decades, phosphines were the dominant ligands in palladium and ruthenium catalysis. However, N-heterocyclic carbenes have proven to be superior in many respects. nih.govwiley-vch.de

Electronic Properties : NHCs are generally stronger σ-donors than even the most electron-rich phosphines. nih.govresearchgate.net This strong donation facilitates key steps in the catalytic cycle, such as oxidative addition into challenging substrates. nih.gov

Bond Strength and Stability : The metal-carbon bond in M-NHC complexes is typically stronger and more stable than the corresponding metal-phosphine bond. wiley-vch.deresearchgate.net This contributes to higher catalyst stability, especially at elevated temperatures, and resistance to degradation, leading to higher turnover numbers. nih.govwikipedia.org

Steric Tunability : The steric environment of NHCs can be systematically modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of catalyst activity and selectivity. This "umbrella" shape differs from the "cone" shape of phosphines, offering a different steric profile around the metal center. wiley-vch.denih.gov

While phosphines remain important, the demonstrated advantages of NHCs have led to their increasing popularity and application in a wide range of catalytic transformations. nih.govnih.gov

Table 3: Comparison of NHC and Phosphine (B1218219) Ligands

| Feature | N-Heterocyclic Carbenes (NHCs) | Tertiary Phosphines | Citations |

|---|---|---|---|

| Donor Properties | Strong σ-donors | Good σ-donors, π-acceptors | nih.govresearchgate.net |

| Metal-Ligand Bond | Very strong, highly stable | Moderately strong, can dissociate | nih.govwiley-vch.deresearchgate.net |

| Thermal Stability | High | Variable, can decompose | nih.govwikipedia.org |

| Catalytic Performance | Often faster, broader scope, higher turnover numbers | Widely used, but can be less active for some substrates | nih.govwikipedia.org |

Emerging Catalytic Roles of Related Derivatives

The structural framework of nitroisophthalates is being explored for novel catalytic applications beyond traditional homogeneous catalysis. For instance, metal-organic frameworks (MOFs) prepared using nitroisophthalic acid linkers are being investigated as precursors for heterogeneous catalysts. A study on copper 5-nitroisophthalate MOF demonstrated that it could be thermally converted into nanoporous copper oxide particles. These particles exhibited potent catalytic activity in the multicomponent synthesis of 2,3-dihydroquinazolinones. researchgate.net

Furthermore, the core structure found in derivatives of nitroisophthalates can be incorporated into more complex molecular architectures to induce unique catalytic behaviors. Research into dipeptides derived from unnatural proline derivatives has shown that dimerization can lead to "emergent" catalytic properties, where the dimer exhibits catalytic activity for reactions that are not catalyzed by the monomeric units. nih.gov This principle of assembling molecular components to create new catalytic function highlights a promising area for future research, where derivatives of this compound could serve as foundational building blocks.

Advanced Mechanistic and Spectroscopic Characterization

Mechanistic Investigations of Nitro Group Reduction Pathways

The reduction of the nitro group is a pivotal transformation of Dimethyl 2-nitroisophthalate, converting it into Dimethyl 2-aminoisophthalate, a valuable synthetic intermediate. This process is typically achieved through catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, or through chemical reduction using reagents such as tin(II) chloride in an acidic medium.

While specific mechanistic studies exclusively on this compound are not extensively detailed in the literature, the pathways can be understood by analogy with general mechanisms for aromatic nitro compound reduction. The classical Haber-Lukashevich mechanism for nitrobenzene (B124822) hydrogenation provides a foundational model. researchgate.netorientjchem.org This and other related studies propose a stepwise reduction process involving several key intermediates. researchgate.netorientjchem.org The reaction is believed to initiate with the formation of a nitroso species (Ar-NO), which is subsequently reduced to a hydroxylamine (B1172632) derivative (Ar-NHOH). nih.govrsc.org This hydroxylamine intermediate is then further reduced to the final amine product (Ar-NH2). researchgate.netnih.gov

| Proposed Intermediate | General Structure | Role in Pathway | Supporting Catalyst/System |

| Nitroso Compound | Ar-N=O | First reduction product from the nitro group. Often highly reactive and not always isolated. | Iron(salen) complexes nih.gov, Co-CoO@N-doped carbon rsc.org |

| Hydroxylamine Derivative | Ar-NHOH | Second key intermediate, formed from the reduction of the nitroso species. | General Haber-Lukashevich model researchgate.net, Polarographic reduction studies researchgate.net |

| Final Amine Product | Ar-NH₂ | Stable end-product of the reduction pathway. | Palladium on carbon , Tin(II) chloride |

Reaction Kinetic Studies of Derivatization Processes

The derivatization of this compound extends beyond nitro group reduction to include reactions at its ester functionalities, such as hydrolysis and other nucleophilic substitutions. Investigating the kinetics of these processes is essential for optimizing reaction conditions and maximizing product yield.

Detailed kinetic studies on derivatization reactions of analogous compounds provide a framework for understanding the factors that govern reaction rates. For example, kinetic analysis of solid-phase reactions involving isocyanates has been performed using both a simple second-order bimolecular rate law and a more sophisticated diffusion-reaction model to account for physical constraints. pitt.edu In such studies, rate constants (k) are determined by monitoring the concentration of reactants or products over time. pitt.edu

The electronic nature of the aromatic ring, significantly influenced by the electron-withdrawing nitro group, plays a crucial role in the kinetics of derivatization. Studies on the reduction kinetics of various substituted nitroarenes have demonstrated that the type and position of substituents affect the reduction rate. orientjchem.org Generally, electron-withdrawing groups can influence the reactivity of the molecule in nucleophilic substitution reactions. The progress of these reactions can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), allowing for the calculation of kinetic parameters such as reaction half-life (t1/2). acs.org

| Kinetic Model | Description | Applicability | Example Rate Constants (Analogous System) |

| Second-Order Bimolecular Rate Law | Assumes the reaction rate is proportional to the concentration of two reactants. | Homogeneous solution reactions. pitt.edu | kbimol = 0.24 - 0.98 L mol⁻¹ sec⁻¹ pitt.edu |

| Diffusion-Reaction Model | A more complex model that incorporates the effects of reactant diffusion, often in solid-phase or heterogeneous systems. | Reactions on polymer beads or other solid supports. pitt.edu | k = 0.74 - 1.12 L mol⁻¹ sec⁻¹ pitt.edu |

Advanced Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural confirmation of this compound and for monitoring its chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR provides information on the chemical environment of protons. For isomers and related nitro-containing dimethyl esters, the methyl ester protons (-OCH₃) typically appear as sharp singlets, while the aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum. rsc.org

¹³C NMR identifies all unique carbon atoms in the molecule. The spectra show distinct signals for the methyl carbons, the aromatic ring carbons, and the highly deshielded carbonyl carbons of the ester groups. rsc.org

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups within the molecule.

The strong electron-withdrawing nature of the nitro group (NO₂) results in characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1550-1530 cm⁻¹ and around 1400 cm⁻¹, respectively. rose-hulman.edu

The ester carbonyl (C=O) groups give rise to a strong absorption band, typically in the 1750-1720 cm⁻¹ range. rose-hulman.edu

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI) are used to generate ions (e.g., [M+Na]⁺) for accurate mass determination, confirming the molecular formula. rsc.org

X-ray Crystallography offers definitive proof of the three-dimensional structure in the solid state. For the related compound Dimethyl 2-nitroterephthalate, single-crystal X-ray diffraction has been used to determine the precise bond lengths, bond angles, and the spatial orientation of the nitro and ester groups relative to the benzene (B151609) ring. nih.gov

For Reaction Monitoring , chromatographic techniques are frequently employed. Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to track the consumption of reactants and the formation of products throughout a reaction. rsc.orgacs.orggoogle.com

| Technique | Application | Observed Features for Dimethyl Nitro-isophthalate/terephthalate Analogues |

| ¹H NMR | Structural Elucidation (Proton Framework) | Methyl Protons (-OCH₃): ~δ 3.8-4.0 ppm (singlet). rsc.orggoogle.com Aromatic Protons: ~δ 8.0-8.7 ppm (multiplets). rsc.org |

| ¹³C NMR | Structural Elucidation (Carbon Backbone) | Methyl Carbons: ~δ 52-54 ppm. rsc.org Aromatic Carbons: ~δ 115-155 ppm. rsc.org Carbonyl Carbons: ~δ 164-170 ppm. rsc.org |

| FT-IR | Functional Group Identification | N-O Stretch (asymmetric): ~1530-1550 cm⁻¹. rose-hulman.edu C=O Stretch (ester): ~1720-1750 cm⁻¹. rose-hulman.edu |

| Mass Spectrometry | Molecular Weight and Formula Confirmation | ESI-MS(+) shows adduct ions like [M+H]⁺ or [M+Na]⁺ to confirm the mass. rsc.org |

| X-ray Crystallography | 3D Molecular Structure Determination | Provides precise bond angles and torsion angles, showing the planarity and orientation of substituents. nih.gov |

Future Perspectives and Computational Approaches in Dimethyl 2 Nitroisophthalate Research

Theoretical and Computational Chemistry Studies of Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of dimethyl 2-nitroisophthalate, offering insights that can guide experimental design and accelerate discovery. By modeling molecular structures and reaction pathways, researchers can investigate the electronic and steric effects of the nitro and ester functional groups, which govern the compound's chemical behavior.

Density Functional Theory (DFT) is a prominent method used to study related nitroaromatic compounds. researchgate.net Techniques such as DFT can be employed to optimize the geometry of this compound and its reaction intermediates, providing a detailed picture of the molecule's three-dimensional structure. researchgate.net Furthermore, computational models can calculate energetic properties, such as the standard enthalpies of formation, which are crucial for evaluating the stability and potential applications of new derivatives. researchgate.net For instance, methods like B3LYP with basis sets such as 6-31G(d) have been successfully used to evaluate the electronic excitation properties of similar molecules, which helps in understanding their spectroscopic characteristics. researchgate.net

These computational approaches allow for the simulation of reaction mechanisms, such as nucleophilic aromatic substitution or the reduction of the nitro group. By calculating the energy barriers for different potential pathways, researchers can predict the most likely products and optimize reaction conditions for desired selectivity. This predictive power is invaluable for minimizing trial-and-error experimentation, saving time and resources.

| Computational Method | Typical Application in Nitroaromatic Research | Example Functional / Basis Set |

| Density Functional Theory (DFT) | Geometry optimization, calculation of vibrational frequencies, and molecular electrostatic potential. researchgate.net | B3LYP/6-311G(d,p) researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra and prediction of UV-Vis characteristics. researchgate.net | B3LYP/6-311G(d,p) researchgate.net |

| Complete Basis Set (CBS) Methods | High-accuracy calculation of thermochemical data, such as enthalpies of formation. researchgate.net | CBS-4M researchgate.net |

| Molecular Mechanics | Preliminary conformational analysis and study of noncovalent interactions. pitt.edu | MMFF94x pitt.edu |

This table provides examples of computational methods and their applications based on studies of related nitroaromatic compounds.

Sustainable and Green Chemistry Methodologies for Synthesis and Transformation

The synthesis and transformation of this compound are increasingly being viewed through the lens of green and sustainable chemistry. The chemical industry's shift towards environmentally benign processes has spurred research into cleaner and more efficient methods for producing and utilizing this important intermediate. datavagyanik.com This trend is driven by stricter environmental regulations and a growing demand for sustainable products, such as biodegradable polymers. datavagyanik.com

Key principles of green chemistry are being applied to the compound's lifecycle. This includes the development of synthesis routes that reduce or eliminate the use of hazardous solvents, improve energy efficiency, and utilize catalytic processes. datavagyanik.com For example, industrial-scale preparations of related nitro-aromatic esters focus on process optimization, such as careful temperature control during nitration and hydrolysis steps, which enhances safety and yield while minimizing energy consumption. thieme-connect.com The use of water, a green solvent, for the precipitation and isolation of products is another sustainable practice employed in these large-scale processes. thieme-connect.com

Future research will likely focus on replacing traditional reagents with greener alternatives. For instance, studies on related reactions have explored alternative oxidation methods that proceed smoothly in aqueous alkaline solutions, avoiding the drastic temperature and pressure conditions required by some conventional processes. acs.org The development of recyclable catalysts for the reduction of the nitro group or for ester transformations represents another significant frontier for sustainable chemistry in this area. The adoption of these methodologies is crucial for aligning the production of this compound with modern standards of environmental responsibility. datavagyanik.com

| Green Chemistry Principle | Application in Nitroaromatic Synthesis/Transformation |

| Process Optimization & Energy Efficiency | Precise temperature control during nitration and hydrolysis reactions to improve yield and safety. thieme-connect.com |

| Use of Safer Solvents | Employing water for product precipitation and purification, reducing reliance on volatile organic compounds. thieme-connect.com |

| Alternative Reaction Conditions | Development of oxidation reactions in aqueous solutions at moderate temperatures (e.g., 100 °C) to replace harsher methods. acs.org |

| Catalysis | Use of catalytic amounts of base or hydrogenation catalysts (e.g., palladium-on-carbon) to facilitate reactions efficiently. google.com |

| Designing for Degradation | Use as a monomer in the synthesis of biodegradable polymers and materials. datavagyanik.com |

This table outlines the application of green chemistry principles to the synthesis and use of this compound and related compounds.

Design and Synthesis of Novel this compound Derivatives with Enhanced Reactivity

This compound serves as a versatile building block for the design and synthesis of novel derivatives with enhanced or specific reactivity. The strategic modification of its functional groups—the two methyl esters and the nitro group—allows for the creation of a diverse range of complex molecules for various applications, including functional materials and bioactive compounds. nih.gov

One promising synthetic strategy involves the reaction of nitrophthalate diesters with other molecules to build larger, more complex scaffolds. For example, reacting dimethyl 4-nitrophthalate with substituted benzene-1,2-diamines has been shown to produce tricyclic 5,12-dihydrodibenzo[b,f] pitt.edusmolecule.comdiazocine-6,11-diones, a class of compounds with potential biological activity. nih.gov This approach demonstrates how the core isophthalate (B1238265) structure can be elaborated into unique heterocyclic systems.

Another common approach is the transformation of the existing functional groups. The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as diazotization to form azo dyes or acylation to form amides. researchgate.netgoogle.com The ester groups can be converted to amides through reaction with amines, a strategy used to synthesize derivatives like 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide from its corresponding nitro precursor. google.com These transformations open pathways to new compounds with tailored properties, such as improved solubility or specific binding capabilities, expanding the utility of the original this compound scaffold.

| Precursor Type | Reagents | Resulting Derivative Class | Reference |

| Dimethyl nitrophthalate | Substituted benzene-1,2-diamines | Dibenzo[b,f] pitt.edusmolecule.comdiazocine-diones | nih.gov |

| Dimethyl 5-nitroisophthalate | 3-Amino-1,2-propanediol, followed by H₂/Pd-C | Isophthalamides | google.com |

| Dimethyl 2-amino-5-nitroterephthalate | Diazotization reagents, N-substituted aromatic amines | Azo Dyes | researchgate.net |

This table illustrates synthetic strategies for creating novel derivatives from nitro-substituted dimethyl esters.

Q & A

Q. How can researchers address gaps in toxicological data for this compound while adhering to ethical guidelines?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity) over animal studies. Use read-across methods with structurally similar nitroaromatics (e.g., nitrophthalates) to infer hazards. Document all assumptions and limitations in risk assessments .

Q. What systematic review methodologies ensure comprehensive coverage of this compound’s applications in polymer chemistry?

- Methodological Answer : Follow PRISMA guidelines for literature searches. Use Boolean operators in databases (SciFinder, Web of Science) with terms like "nitroisophthalate AND polymer AND synthesis." Screen results for relevance using tools like Rayyan and categorize findings by application (e.g., crosslinkers, additives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.